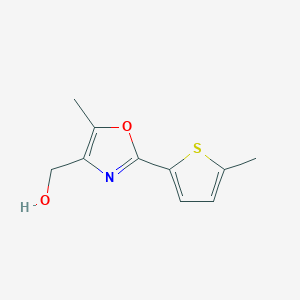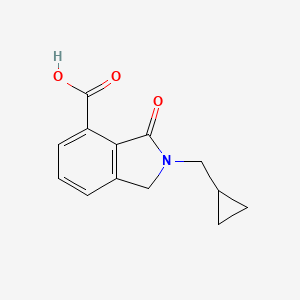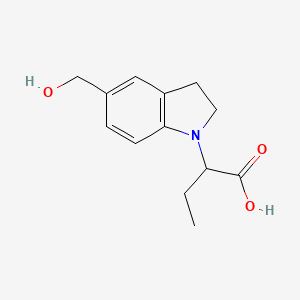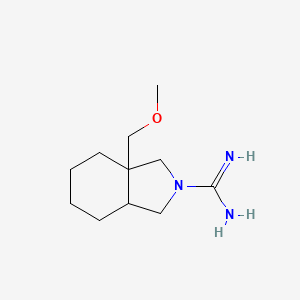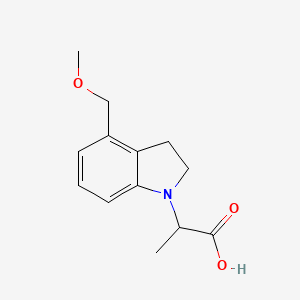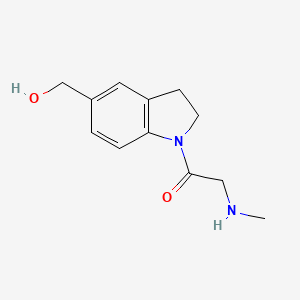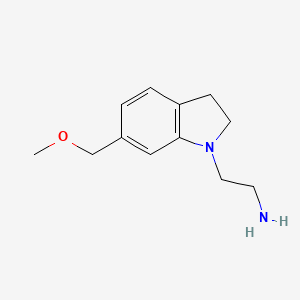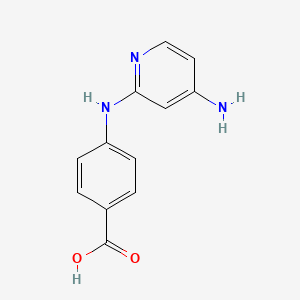
4-((4-氨基吡啶-2-基)氨基)苯甲酸
描述
4-((4-Aminopyridin-2-yl)amino)benzoic acid is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((4-Aminopyridin-2-yl)amino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-Aminopyridin-2-yl)amino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
叶酸前体
对氨基苯甲酸 (PABA),也称为 4-氨基苯甲酸,在化工行业中被广泛用作制备叶酸的起始原料 ,叶酸是 DNA 合成和复制所需的必需维生素 .
代谢途径
PABA 在许多细菌物种、酵母和植物中被合成并用作叶酸合成的底物 . 它在此代谢途径中起着至关重要的作用 .
染料敏化太阳能电池
吡啶类染料,可能包括“4-((4-氨基吡啶-2-基)氨基)苯甲酸”,因其在染料敏化太阳能电池中的应用而受到研究 . 这些染料的设计采用吡啶衍生物作为供体基团,噻吩并噻吩作为 π-间隔基团 .
抗病毒研究
通过用伯胺、仲胺和芳香胺替换 Pemetrexed 药物的谷氨酸部分,合成了一系列新化合物 . 此过程涉及使用 4-氨基苯甲酸 .
化工行业
4-氨基苯甲酸及其衍生物在化工行业中具有广泛的用途 . 它们用作制备各种其他化合物的起始原料 .
制药应用
作用机制
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the activity of these targets .
Biochemical Pathways
4-((4-Aminopyridin-2-yl)amino)benzoic acid may affect various biochemical pathways. It is known that similar compounds can influence the synthesis of folate by bacteria, plants, and fungi .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver and excreted in the urine . These properties can significantly impact the bioavailability of the compound.
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-((4-Aminopyridin-2-yl)amino)benzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
生化分析
Biochemical Properties
4-((4-Aminopyridin-2-yl)amino)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For example, it has been shown to interact with folate biosynthesis enzymes, such as dihydropteroate synthase, which is crucial for the production of folic acid in bacteria . This interaction can inhibit the enzyme’s activity, leading to antimicrobial effects.
Cellular Effects
The effects of 4-((4-Aminopyridin-2-yl)amino)benzoic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to exhibit cytotoxic effects on cancer cell lines, such as HepG2, by inducing apoptosis and inhibiting cell proliferation . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 4-((4-Aminopyridin-2-yl)amino)benzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it inhibits dihydropteroate synthase by mimicking the substrate, leading to competitive inhibition . This inhibition disrupts folate biosynthesis, which is essential for DNA synthesis and cell division in bacteria.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-((4-Aminopyridin-2-yl)amino)benzoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of folate biosynthesis and prolonged antimicrobial effects.
Dosage Effects in Animal Models
The effects of 4-((4-Aminopyridin-2-yl)amino)benzoic acid vary with different dosages in animal models. At low doses, it exhibits antimicrobial activity without significant toxicity. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired antimicrobial effect without causing toxicity.
Metabolic Pathways
4-((4-Aminopyridin-2-yl)amino)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in folate biosynthesis and other metabolic processes. For instance, it can inhibit dihydropteroate synthase, leading to reduced folate production and altered metabolic flux . This inhibition can affect the levels of metabolites involved in DNA synthesis and repair.
Transport and Distribution
The transport and distribution of 4-((4-Aminopyridin-2-yl)amino)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
4-((4-Aminopyridin-2-yl)amino)benzoic acid exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with specific biomolecules and increase its effectiveness in inhibiting folate biosynthesis.
属性
IUPAC Name |
4-[(4-aminopyridin-2-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-9-5-6-14-11(7-9)15-10-3-1-8(2-4-10)12(16)17/h1-7H,(H,16,17)(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDGXLWHFPZOCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


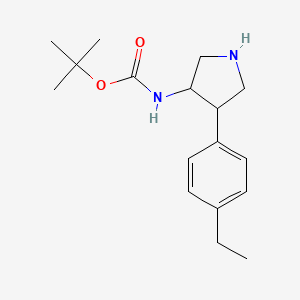
![4-Methoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478488.png)
![2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478490.png)

